molecular formula C12H14N4OS B5725312 1-methyl-5-(4-thiomorpholinylcarbonyl)-1H-1,2,3-benzotriazole

1-methyl-5-(4-thiomorpholinylcarbonyl)-1H-1,2,3-benzotriazole

Cat. No. B5725312
M. Wt: 262.33 g/mol
InChI Key: XPSOYCBQGAPGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-(4-thiomorpholinylcarbonyl)-1H-1,2,3-benzotriazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-methyl-5-(4-thiomorpholinylcarbonyl)-1H-1,2,3-benzotriazole is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are involved in the production of inflammatory mediators. It has also been suggested that the compound may inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of tumor cells. In addition, the compound has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-5-(4-thiomorpholinylcarbonyl)-1H-1,2,3-benzotriazole in lab experiments is its high purity and stability. The compound is readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-methyl-5-(4-thiomorpholinylcarbonyl)-1H-1,2,3-benzotriazole. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound could be studied for its potential use in the treatment of viral infections and autoimmune diseases.

Synthesis Methods

The synthesis of 1-methyl-5-(4-thiomorpholinylcarbonyl)-1H-1,2,3-benzotriazole involves the reaction of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid with thiomorpholine-4-carbonyl chloride in the presence of a base. The product is obtained in good yield and high purity.

Scientific Research Applications

1-methyl-5-(4-thiomorpholinylcarbonyl)-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(1-methylbenzotriazol-5-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-15-11-3-2-9(8-10(11)13-14-15)12(17)16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSOYCBQGAPGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N3CCSCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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